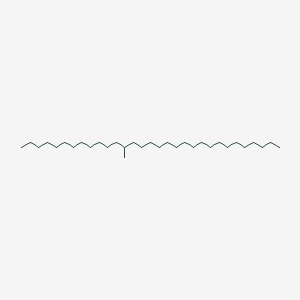

13-Methylhentriacontane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

13-Methylhentriacontane is a branched hydrocarbon with the molecular formula C₃₂H₆₆ . It is a type of methyl-branched alkane, specifically a methyl-substituted hentriacontane. This compound is notable for its presence in various biological systems, where it often plays a role in chemical signaling.

Applications De Recherche Scientifique

13-Methylhentriacontane has several applications in scientific research:

Chemistry: Used as a model compound in the study of hydrocarbon behavior and reactions.

Biology: Functions as a kairomone, a chemical signal that benefits the receiver, in various insect species.

Industry: May be used in the development of synthetic pheromones for pest control.

Orientations Futures

One of the relevant papers retrieved mentions the use of 13-Methylhentriacontane in the study of cuticular hydrocarbon profiles of Aedes aegypti, a mosquito species. The study found a relationship between physiological events that occur during the reproductive process of Ae. aegypti and variation in the cuticular hydrocarbon profile, which might help to identify populations of high epidemiological risk . This suggests that this compound could have potential applications in the field of entomology and disease control.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylhentriacontane typically involves the use of configurationally pure α-methylalkanoic acids. These acids are employed to prepare chiral hydrocarbon semiochemicals through asymmetric synthesis . The stereoisomers of this compound can be synthesized using methods that ensure high configurational purity, often greater than 99.6% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques. These methods may include catalytic hydrogenation and the use of chiral catalysts to achieve the desired stereochemistry.

Analyse Des Réactions Chimiques

Types of Reactions: 13-Methylhentriacontane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Although less common for alkanes, reduction reactions can further saturate the molecule.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common for alkanes.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using chlorine or bromine under UV light.

Major Products Formed:

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Haloalkanes.

Mécanisme D'action

The mechanism by which 13-Methylhentriacontane exerts its effects is primarily through chemical signaling. In biological systems, it acts as a kairomone, influencing the behavior of other organisms. The molecular targets and pathways involved include olfactory receptors in insects, which detect the presence of this compound and trigger specific behavioral responses .

Comparaison Avec Des Composés Similaires

- 15-Methyltritriacontane

- 15,19-Dimethyltritriacontane

Comparison: 13-Methylhentriacontane is unique due to its specific methyl branching at the 13th carbon position. This structural feature distinguishes it from other methyl-branched alkanes, which may have different branching patterns and, consequently, different chemical and biological properties .

Propriétés

IUPAC Name |

13-methylhentriacontane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-32(3)30-28-26-24-22-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABDGBBPSIKJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-{4-[4-(2-phenoxybenzamido)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3260448.png)

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)